3-Amino-1-Boc-3-methylpiperidine hemioxalate
Overview
Description
3-Amino-1-Boc-3-methylpiperidine hemioxalate is a chemical compound with the molecular formula C24H46N4O8 and a molecular weight of 518.66 g/mol . It is also known by its IUPAC name, tert-butyl 3-amino-3-methylpiperidine-1-carboxylate hemioxalate . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-Boc-3-methylpiperidine hemioxalate typically involves the protection of the amine group in 3-amino-3-methylpiperidine with a tert-butoxycarbonyl (Boc) group. This is followed by the formation of the hemioxalate salt. The reaction conditions often include the use of solvents like dichloromethane and reagents such as di-tert-butyl dicarbonate for the Boc protection step .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-Boc-3-methylpiperidine hemioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and acids or bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can regenerate the free amine .
Scientific Research Applications
3-Amino-1-Boc-3-methylpiperidine hemioxalate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: The compound is investigated for its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 3-Amino-1-Boc-3-methylpiperidine hemioxalate involves its interaction with specific molecular targets and pathways. The Boc group protects the amine functionality, allowing the compound to participate in various chemical reactions without interference from the amine group. This protection is crucial for its role as an intermediate in synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Amino-1-Boc-3-methylpiperidine hemioxalate include:
- 3-Amino-3-methylpiperidine
- tert-Butyl 3-amino-3-methylpiperidine-1-carboxylate
- 3-Amino-1-Boc-piperidine
Uniqueness
What sets this compound apart from similar compounds is its specific combination of the Boc-protected amine group and the hemioxalate salt form. This unique structure provides stability and reactivity that are advantageous in various synthetic and research applications .
Properties
IUPAC Name |
tert-butyl 3-amino-3-methylpiperidine-1-carboxylate;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H22N2O2.C2H2O4/c2*1-10(2,3)15-9(14)13-7-5-6-11(4,12)8-13;3-1(4)2(5)6/h2*5-8,12H2,1-4H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCPRKDOABNMRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)OC(C)(C)C)N.CC1(CCCN(C1)C(=O)OC(C)(C)C)N.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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